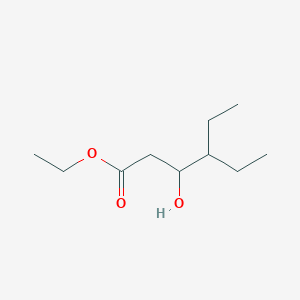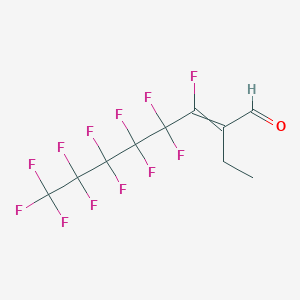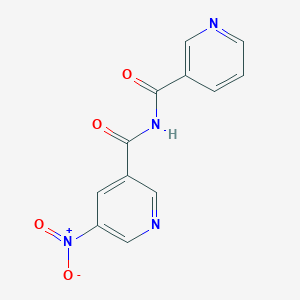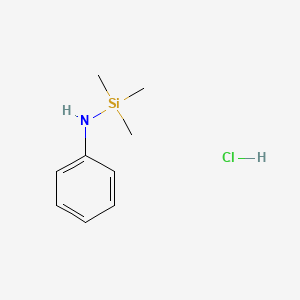![molecular formula C13H10ClNO5S B14598108 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol CAS No. 58880-50-5](/img/structure/B14598108.png)
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol: is a chemical compound that features a chlorophenyl group, a methanesulfonyl group, and a nitrophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-[(4-Chlorophenyl)methanesulfonyl]-2-aminophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl methyl sulfone: Similar structure but lacks the nitro group.
4-Chlorophenyl methanesulfonyl chloride: Precursor in the synthesis of the target compound.
4-Nitrophenyl methanesulfonyl chloride: Similar structure but lacks the chlorophenyl group.
Uniqueness: 4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58880-50-5 |
|---|---|
Molekularformel |
C13H10ClNO5S |
Molekulargewicht |
327.74 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methylsulfonyl]-2-nitrophenol |
InChI |
InChI=1S/C13H10ClNO5S/c14-10-3-1-9(2-4-10)8-21(19,20)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H,8H2 |
InChI-Schlüssel |
YBLYIUHPLBXOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


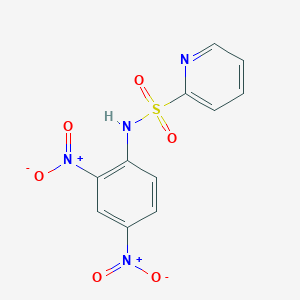
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)





